molecular formula C9H8N2S B3030891 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- CAS No. 101045-94-7

3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo-

Cat. No.: B3030891
CAS No.: 101045-94-7
M. Wt: 176.24 g/mol
InChI Key: VBWZJXIMOWRQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- features a pyridine backbone with a carbonitrile group at position 3, a cyclopropyl substituent at position 6, and a thioxo (C=S) group at position 2. The 1,2-dihydro configuration indicates partial saturation of the pyridine ring, which can influence electronic properties and reactivity. This structure is hypothesized to interact with biological targets, such as kinases, due to the electron-withdrawing nitrile and sulfur-containing moieties .

Properties

IUPAC Name

6-cyclopropyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWZJXIMOWRQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C(=S)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549201
Record name 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101045-94-7
Record name 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- involves several synthetic routes and reaction conditions. One common method includes the nucleophilic displacement and cyclization of chloroamidines, which are easily obtained by the reaction of 2-aminocyanopyridines with phosgene iminium chloride . Industrial production methods may vary, but they typically involve similar reaction pathways to ensure the efficient and scalable production of the compound.

Chemical Reactions Analysis

3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it valuable in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its exact mechanism of action is still under investigation, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Fluorescent Derivatives ()

  • Sky Blue-to-Green Emitters :
    • Substituents : Electron-donating groups (e.g., methyl, phenyl) enhance fluorescence quantum yields (up to 89%) .
    • Comparison : The thioxo group in the target compound could quench fluorescence due to heavy atom effects, making it less suitable for optoelectronic applications compared to oxo (C=O) analogues.

Spectral and Physical Data

  • IR Spectroscopy :

    • Nitrile (C≡N) stretches appear at ~2220 cm⁻¹ across derivatives (e.g., 2219 cm⁻¹ in ) .
    • Thioxo (C=S) stretches typically occur at 1200–1250 cm⁻¹, distinct from carbonyl (C=O) signals at ~1700 cm⁻¹ .
  • NMR Trends :

    • Cyclopropyl protons in the target compound would show upfield shifts (δ 0.5–2.0 ppm) due to ring current effects, unlike aryl protons in analogues (δ 6.5–8.5 ppm) .

Therapeutic Potential

Compound Type Activity Mechanism Hypotheses Reference
Target Compound Unknown (predicted kinase inhibition) Thioxo group binding to cysteine residues
CDK2 Inhibitors () Anticancer Aromatic stacking in ATP-binding pocket
Vasodilators () Cardiovascular α-Adrenergic receptor antagonism

Biological Activity

3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- (CAS Number: 101045-94-7) is a compound with significant potential in various biological applications. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

  • Molecular Formula : C9H8N2S
  • Molecular Weight : 164.24 g/mol
  • Density : 1.32 g/cm³
  • Melting Point : 248-250 °C
  • Boiling Point : 229.6 °C at 760 mmHg

The biological activity of 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's thioxo group plays a critical role in its reactivity and interaction with biomolecules. Although specific pathways are still under investigation, preliminary studies suggest its involvement in modulating enzyme activities and influencing cellular signaling pathways.

Anticancer Properties

Preliminary investigations into the anticancer potential of pyridine derivatives suggest that 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- may exhibit cytotoxic effects against cancer cell lines. Studies have shown that:

  • Inhibition of cancer cell proliferation : Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific areas of interest include:

  • Carbonic anhydrase inhibitors : Pyridine derivatives have been explored for their ability to inhibit carbonic anhydrase, which plays a role in various physiological processes.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria for similar thioxo compounds.
Anticancer ResearchIndicated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Enzyme Inhibition StudiesIdentified as a potential inhibitor of carbonic anhydrase based on structural similarities to known inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo-
Reactant of Route 2
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.